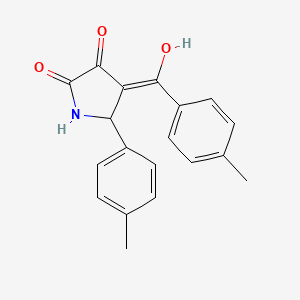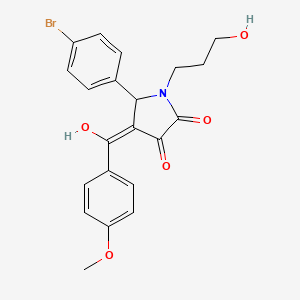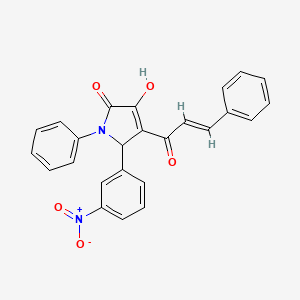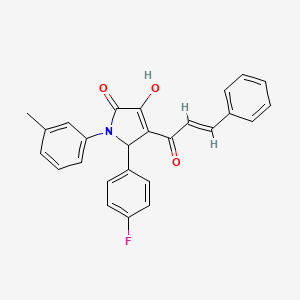![molecular formula C25H22N2O4S B3917665 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3917665.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide, also known as MNS (MNS), is a chemical compound that has been extensively studied for its potential applications in scientific research. MNS is a sulfonamide-based compound that has been synthesized using various methods, and it has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells and tissues. It has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. This compound has also been shown to have low toxicity in vitro, making it a safe compound to use in cell culture experiments. However, this compound has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, so its potential effects in animal models are not well understood.
Direcciones Futuras
There are several potential future directions for research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of scientific research applications.
Aplicaciones Científicas De Investigación
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. This compound has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cathepsin B.
Propiedades
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-23-13-15-24(16-14-23)32(29,30)27(22-9-3-2-4-10-22)18-25(28)26-21-12-11-19-7-5-6-8-20(19)17-21/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNWBMTLSAMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3917588.png)

![N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917600.png)
![N-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917614.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)
![N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3917631.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)benzyl]amine](/img/structure/B3917638.png)
![N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B3917645.png)

![N-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917657.png)


![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)
